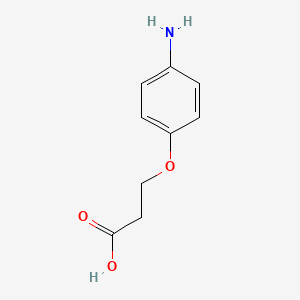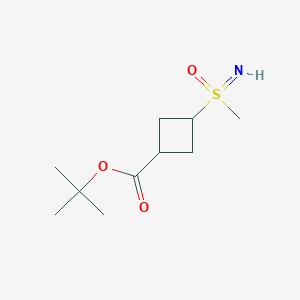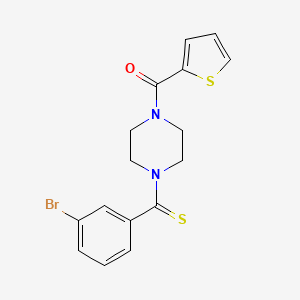
3-(4-Aminophenoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenoxy)propionic acid, also known as 3-(4-Aminophenyl)propanoic acid, is a chemical compound with the linear formula H2NC6H4CH2CH2CO2H . It has a molecular weight of 165.19 . This compound is typically used in laboratory settings .
Molecular Structure Analysis
The linear formula of 3-(4-Aminophenoxy)propionic acid is H2NC6H4CH2CH2CO2H . This indicates that the molecule consists of an aminophenyl group (H2NC6H4) attached to a propionic acid group (CH2CH2CO2H).Physical And Chemical Properties Analysis
3-(4-Aminophenoxy)propionic acid is a solid substance . It has a melting point of 133-137 °C . The compound is considered hazardous, as it may cause skin irritation, serious eye irritation, and respiratory irritation .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
The compound has been used in the synthesis of amino acid derivatives that exhibit promising antimicrobial activity against ESKAPE group pathogens and drug-resistant fungal strains, including Candida auris . These derivatives demonstrated substantial activity against these pathogens, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
Development of Antimicrobial Candidates
The compound is a promising scaffold for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity .
Use in Peptide Synthesis
The compound is suitable for use in solution phase peptide synthesis . It can be used as a building block in the synthesis of peptides, which are chains of amino acids that have a wide range of applications in biological research .
4. Suppression of Macrophage Foam Cell Formation The compound has been investigated for its effects on the suppression of macrophage foam cell formation . The results showed that the compound significantly reduced cellular lipid .
Investigation of Underlying Mechanisms
The compound has been used in studies investigating the underlying mechanisms of various biological processes . For example, it has been used in studies investigating the suppression of macrophage foam cell formation .
Development of Novel Compounds
The compound is crucial in the development of novel compounds targeting drug-resistant microbial strains . These novel compounds have the potential to address the global health concern of infections caused by multidrug-resistant bacterial and fungal pathogens .
Safety and Hazards
Handling 3-(4-Aminophenoxy)propionic acid requires caution. It can cause skin and eye irritation, and may cause respiratory irritation if inhaled . Therefore, it’s recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and handle it only in a well-ventilated area or outdoors .
Relevant Papers I found a paper discussing the effects of procyanidin A2 and its major colonic metabolite 3-(4-hydroxyphenyl)propionic acid on the suppression of macrophage foam cell formation . Although this paper does not directly discuss 3-(4-Aminophenoxy)propionic acid, it provides insight into the biological activities of structurally similar compounds.
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZFRAKKWTXCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)propionic acid | |
CAS RN |
350699-65-9 |
Source


|
| Record name | 3-(4-aminophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)







![3-[3-[Methyl-[(5-methyl-1,2-oxazol-4-yl)methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2950568.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)

![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)
